
Ethyl chloroacetate
Overview
Description
Ethyl chloroacetate (ClCH₂COOEt) is a versatile alkylating agent and ester widely used in organic synthesis. Its structure combines an electron-withdrawing chlorine atom with an ethyl ester group, enhancing its electrophilicity. This reactivity makes it valuable in forming carbon–heteroatom bonds, particularly in the synthesis of heterocycles, esters, and pharmacologically active compounds. Key applications include:
- Alkylation reactions: this compound reacts with nucleophiles (e.g., thiols, amines, or hydroxyl groups) to introduce the CH₂COOEt moiety .
- Cyclization: It facilitates the formation of fused pyrimidine, quinoline, and oxadiazole rings under basic conditions (e.g., sodium ethoxide or K₂CO₃) .
- Esterification: Used to synthesize derivatives with antimicrobial, antifungal, and psychotropic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl chloroacetate can be synthesized through the esterification of chloroacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions for several hours. The product is then purified through distillation .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting chloroacetic acid with ethanol in the presence of a catalyst. The reaction mixture is heated, and the resulting this compound is distilled off. The process involves careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted esters.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form chloroacetic acid and ethanol.
Common Reagents and Conditions:
Major Products Formed:
Nucleophilic Substitution: Substituted esters, depending on the nucleophile used.
Hydrolysis: Chloroacetic acid and ethanol.
Scientific Research Applications
Chemical Synthesis
Ethyl chloroacetate serves as an important intermediate in organic synthesis due to its reactivity. It is commonly used in the production of various chemicals, including:
- Esters and amides : ECA can be employed in the synthesis of esters through reactions with alcohols, and it can also form amides when reacted with amines.
- Thiazolopyrimidine derivatives : A notable application is in the synthesis of thiazolopyrimidine compounds, which exhibit antitumor activity. For instance, ECA was used in a high-yield synthesis of a specific thiazolopyrimidine derivative through a two-step reaction involving Biginelli condensation .
Pharmaceutical Applications
In pharmaceuticals, this compound is utilized for:
- Drug Development : ECA is involved in synthesizing various pharmacologically active compounds. Research has shown its effectiveness in creating derivatives that target specific biological pathways, particularly in cancer treatment .
- Intermediate for Antitumor Agents : Its role as a precursor for more complex molecules makes it valuable in developing new therapeutic agents.
Riot Control Agents (RCAs)
This compound has historical significance as a riot control agent. It is known for its irritant properties, making it effective for temporary incapacitation during crowd control situations:
- Use as a Lacrimatory Agent : ECA has been classified among substances used to produce "harassing effects" that are non-lethal but can incapacitate individuals temporarily . Its formulation allows for effective dispersion and rapid action.
- Safety Profile : Modern formulations aim to minimize long-term health risks while ensuring effectiveness in riot control scenarios, highlighting the importance of low acute toxicity .
Toxicological Considerations
While this compound has beneficial applications, it also poses certain health risks:
- Hazard Summary : Exposure can lead to severe skin irritation and respiratory issues. The compound is classified as flammable and requires careful handling to prevent accidents .
- Health Effects : Acute exposure may cause headaches, nausea, and respiratory distress, necessitating strict safety protocols in environments where ECA is used .
Environmental Impact
This compound undergoes hydrolysis under both acidic and alkaline conditions, leading to products such as ethyl alcohol and chloroacetic acid. Its biodegradability is approximately 75%, indicating moderate environmental persistence .
Data Summary Table
Application Area | Specific Use | Key Findings |
---|---|---|
Chemical Synthesis | Synthesis of thiazolopyrimidines | High yield synthesis via Biginelli condensation |
Pharmaceuticals | Drug development | Effective precursor for antitumor agents |
Riot Control Agents | Lacrimatory agent | Non-lethal incapacitation with low toxicity |
Toxicology | Health risks | Severe irritation; requires safety measures |
Environmental Impact | Hydrolysis and biodegradability | Moderate persistence; hydrolysis products formed |
Case Studies
- Thiazolopyrimidine Synthesis : A study demonstrated the synthesis of a thiazolopyrimidine derivative using ECA with a yield of 90% through a solvent-free reaction at elevated temperatures .
- Riot Control Applications : Historical data indicate that ECA was effectively used in riot control scenarios due to its irritant properties, providing insights into its formulation and deployment strategies .
Mechanism of Action
Ethyl chloroacetate primarily acts as an alkylating agent. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond. This mechanism involves the attack of the nucleophile on the carbon atom bonded to the chlorine, resulting in the displacement of the chlorine atom . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, synthetic utility, and applications of ethyl chloroacetate are best contextualized by comparing it with structurally related esters and alkylating agents. Below is a detailed analysis:
Reactivity and Reaction Mechanisms
Stability and Handling
- This compound is moisture-sensitive and typically stored under anhydrous conditions. Its reactivity with bases necessitates controlled reaction environments .
- Sodium chloroacetate offers better stability in aqueous media but requires strong bases for activation .
- Methyl iodide is highly volatile and toxic, making this compound a safer alternative for large-scale alkylation .
Biological Activity
Ethyl chloroacetate (ECA) is an organic compound widely recognized for its diverse biological activities. This article provides a detailed overview of its biological effects, including antimicrobial, cytotoxic, and potential therapeutic applications, supported by case studies and research findings.
This compound, with the chemical formula CHClO, is a colorless liquid with a fruity odor. It is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. The compound can be synthesized through the reaction of chloroacetic acid with ethanol in the presence of an acid catalyst.
Antimicrobial Activity
ECA exhibits significant antimicrobial properties against various bacterial strains. A study utilizing the disk diffusion method demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicated that ECA could inhibit bacterial growth at relatively low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Cytotoxicity
Research has shown that ECA possesses cytotoxic effects on human tumor cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). In vitro assays revealed that ECA treatment resulted in significant cell death, indicating its potential as an anticancer agent. The cytotoxicity was assessed using the MTT assay, where ECA demonstrated an IC50 value of approximately 50 µM against HCT-116 cells .
Case Studies
- Anticancer Research : A study explored the antiproliferative effects of ECA derivatives on cancer cell lines. Several derivatives exhibited enhanced activity compared to ECA itself, highlighting the importance of structural modifications in increasing biological efficacy .
- Environmental Toxicology : ECA has been implicated in environmental health studies due to its potential toxicity. Case reports indicate that exposure to high concentrations can lead to respiratory distress and skin irritation, necessitating further investigation into its safety profile .
The biological activity of ECA is attributed to its ability to interact with cellular components. Its cytotoxic effects are believed to stem from the induction of oxidative stress and apoptosis in cancer cells. Additionally, ECA's antimicrobial action may involve disrupting bacterial cell membranes or interfering with metabolic pathways .
Safety and Toxicology
While ECA shows promise as a therapeutic agent, it also poses health risks upon exposure. Acute exposure can lead to severe skin irritation, eye damage, and respiratory issues . Chronic exposure has potential implications for reproductive health and carcinogenicity, although more research is needed to fully understand these risks .
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of ethyl chloroacetate that influence experimental design?
this compound (CAS 105-39-5) is a flammable liquid (flash point: 65°C, vapor pressure: 10 mmHg at 38°C) with low water solubility, making it suitable for non-aqueous reaction systems. Its molecular weight (122.55 g/mol) and reactivity as an alkylating agent are key in nucleophilic substitution reactions. The ester's polarity (solvent polarity index: ~39.4) affects its miscibility with organic solvents like ethanol or ether, which is critical for solvent selection in synthesis .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Engineering controls : Use local exhaust ventilation and grounded equipment to prevent static ignition .
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use NIOSH-approved respirators if vapor concentrations exceed permissible limits .
- Spill management : Evacuate the area, absorb spills with vermiculite or sand, and store waste in sealed containers labeled as hazardous .
- Emergency measures : Immediate skin decontamination with soap/water and eye irrigation for 15 minutes are mandatory .
Q. How should this compound be stored to prevent degradation or hazardous reactions?
Store in tightly sealed containers in cool (<25°C), well-ventilated areas away from incompatible substances (oxidizers, strong acids/bases). Use spark-proof refrigeration for bulk quantities and conduct regular leak checks .
Advanced Research Questions
Q. What strategies mitigate unexpected byproducts during nucleophilic substitution reactions involving this compound?
Unexpected products (e.g., enol tautomers instead of dithiolanes) may arise due to competing elimination or tautomerization. Strategies include:
- Temperature modulation : Lower reaction temperatures (e.g., 0–5°C) to favor substitution over elimination .
- Catalyst optimization : Use phase-transfer catalysts (e.g., P(AAm-co-DADMAC copolymer)) to enhance reaction specificity in heterogeneous systems .
- Intermediate isolation : Characterize intermediates via LC-MS or NMR to identify pathways and adjust stoichiometry .
Q. How can phase transfer catalysis (PTC) be optimized in synthesizing phenylazophenoxyacetic acid derivatives with this compound?
- Catalyst selection : Amphiphilic copolymers like P(AAm-co-DADMAC) improve interfacial reactivity by stabilizing the transition state .
- Solvent system : Use a biphasic system (e.g., water/toluene) to enhance mass transfer.
- Reaction monitoring : Track progress via TLC or HPLC to optimize reaction time and minimize hydrolysis byproducts .
Q. What analytical techniques effectively quantify this compound in complex mixtures?
- Gas chromatography (GC) : Use a polar column (e.g., DB-WAX) with FID detection, calibrated against pure standards.
- NMR spectroscopy : ¹H NMR (δ 4.2–4.4 ppm for ester CH₂, δ 1.3 ppm for CH₃) identifies purity and degradation products .
- Titrimetric methods : Hydrolyze the ester with NaOH and back-titrate excess base to determine concentration .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported toxicity profiles of this compound?
While acute toxicity (skin/eye irritation, pulmonary edema) is well-documented , chronic effects (carcinogenicity, reproductive toxicity) lack consensus due to insufficient animal studies. Mitigation strategies include:
- Dose-response studies : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity.
- Exposure monitoring : Use air sampling (OSHA Method 07) to validate workplace safety thresholds .
Q. Why do some syntheses yield enol tautomers instead of the expected products with this compound?
As observed in dithiolane synthesis, enolization occurs due to the keto-enol tautomerism of intermediates. To suppress this:
- Acid/base control : Adjust pH to stabilize the keto form (e.g., use acetic acid buffer).
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) reduce tautomerization .
Q. Methodological Guidelines
Properties
IUPAC Name |
ethyl 2-chloroacetate | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUUMBGHMNQHGO-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCl | |
Source | PubChem | |
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Molecular Formula |
C4H7ClO2, Array | |
Record name | ETHYL CHLOROACETATE | |
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DSSTOX Substance ID |
DTXSID4026715 | |
Record name | Ethyl chloroacetate | |
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Molecular Weight |
122.55 g/mol | |
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Physical Description |
Ethyl chloroacetate appears as a clear colorless liquid with a pungent odor. Flash point 100 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with fruity odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | ETHYL CHLOROACETATE | |
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Boiling Point |
289 °F at 760 mmHg (USCG, 1999), 144-146 °C, 144.2 °C | |
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Flash Point |
100 °F (USCG, 1999), 53 °C, 147 °F (64 °C) (OPEN CUP), 53 °C c.c. | |
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Solubility |
Insol in water; miscible with alc, ether, Sol in benzene, Insoluble in water, miscible in ethanol, acetone and ethyl ether, Miscible in oxygenated solvents, Solubility in water, g/100ml at 20 °C: 1.23 | |
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Density |
1.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1498 @ 20 °C/4 °C, 1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
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Vapor Density |
4.23-4.46, Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
4.87 [mmHg], Vapor pressure: 10 mm Hg @ 37.5 °C, 4.87 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 450 | |
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Color/Form |
Water-white mobile liq, Liquid | |
CAS No. |
105-39-5 | |
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Record name | Acetic acid, 2-chloro-, ethyl ester | |
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Record name | Ethyl chloroacetate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4026715 | |
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Record name | Ethyl chloroacetate | |
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Record name | ETHYL CHLOROACETATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H07TEH4TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ETHYL CHLOROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLOROACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-15 °F (USCG, 1999), -26 °C | |
Record name | ETHYL CHLOROACETATE | |
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URL | https://cameochemicals.noaa.gov/chemical/675 | |
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Record name | ETHYL CHLOROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLOROACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1081 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.